1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol

Descripción general

Descripción

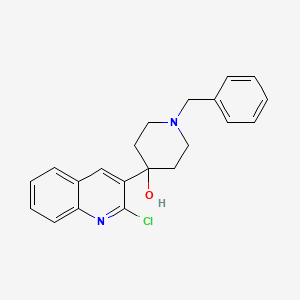

“1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol” is a chemical compound with the molecular formula C21H21ClN2O. It has a molecular weight of 352.86 g/mol . This compound is utilized in various scientific research endeavors due to its unique structure.

Synthesis Analysis

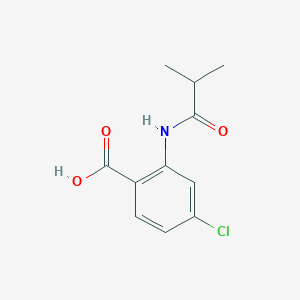

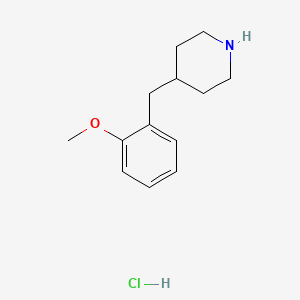

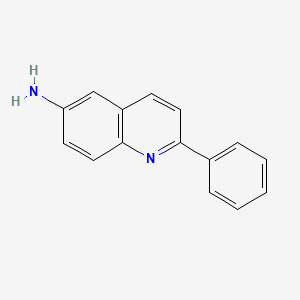

The synthesis of “1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol” involves several stages. The first stage involves the reaction of 2-Chloroquinoline with n-butyllithium and diisopropylamine in tetrahydrofuran at -78℃ for 2.5 hours . The second stage involves the addition of 1-phenylmethyl-4-piperidone in tetrahydrofuran at -78 - 20℃ for approximately 40 minutes . The reaction is then allowed to slowly warm to room temperature. After cooling the mixture back to -20 °C, the reaction is carefully quenched with water .Molecular Structure Analysis

The molecular structure of “1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol” is complex, with a benzyl group attached to a piperidine ring, which is further connected to a chloroquinoline group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol” are complex and involve multiple stages. The reactions involve the use of n-butyllithium and diisopropylamine, followed by the addition of 2-Chloroquinoline and 1-phenylmethyl-4-piperidone .Aplicaciones Científicas De Investigación

Pharmacology

Application Summary

This compound has been explored for its potential therapeutic effects in various pharmacological studies.

Methods

In pharmacological research, methods typically involve in vitro assays to determine the compound’s efficacy, followed by in vivo studies for further validation. For instance, cytotoxic activity against cancer cell lines may be assessed using MTT assays .

Results

The outcomes often include data on the compound’s inhibitory concentrations (IC50) or effective doses (ED50), providing insights into its potency and therapeutic window.

Organic Chemistry

Application Summary

Organic chemists study the compound’s reactivity and synthesis pathways, contributing to the development of new synthetic methods or the optimization of existing ones.

Methods

Techniques like NMR spectroscopy, mass spectrometry, and chromatography are employed to analyze the compound’s structure and purity. Synthetic routes are developed using various organic reactions .

Results

The results include successful synthesis of the compound with high yield and purity, as well as the identification of potential intermediates and by-products.

Medicinal Chemistry

Application Summary

In medicinal chemistry, the compound is investigated for its role in drug design and discovery, particularly in the development of new pharmaceutical agents.

Methods

Medicinal chemists utilize structure-activity relationship (SAR) studies to optimize the compound’s pharmacological properties. This involves modifying its structure and observing the effects on biological activity .

Results

Findings may reveal improved potency, selectivity, or pharmacokinetic profiles, which are crucial for advancing a compound towards clinical trials.

Biochemistry

Application Summary

Biochemists focus on understanding the compound’s interaction with biological molecules and its impact on biochemical pathways.

Methods

Biochemical assays, such as enzyme inhibition studies or receptor binding assays, are conducted to elucidate the compound’s mechanism of action at the molecular level .

Results

Results typically include kinetic parameters like Km and Vmax, or binding affinities, providing a quantitative measure of the compound’s biological activity.

Chemical Engineering

Application Summary

Chemical engineers may explore the compound’s applications in process development, scaling up synthesis, and improving manufacturing efficiency.

Methods

This involves the use of chemical reactors, process simulation, and optimization techniques to achieve cost-effective and environmentally friendly production processes .

Analytical Chemistry

Application Summary

Analytical chemists study the compound’s quantification, detection, and quality control in various matrices.

Methods

Techniques like HPLC, LC-MS, and UPLC are used for the precise measurement of the compound’s concentration and the assessment of its purity .

Propiedades

IUPAC Name |

1-benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O/c22-20-18(14-17-8-4-5-9-19(17)23-20)21(25)10-12-24(13-11-21)15-16-6-2-1-3-7-16/h1-9,14,25H,10-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOQCRWPQYUNSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC3=CC=CC=C3N=C2Cl)O)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593829 | |

| Record name | 1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol | |

CAS RN |

783368-13-8 | |

| Record name | 1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

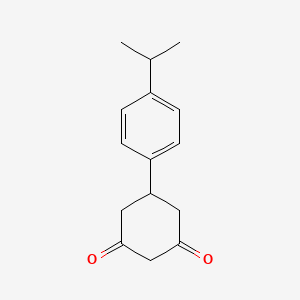

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

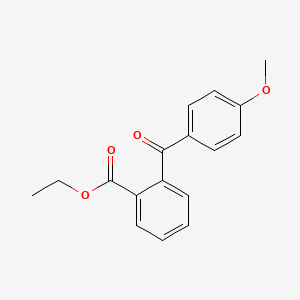

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(4-Methylphenyl)thio]methyl}-2-furoic acid](/img/structure/B1611812.png)

![Ethyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1611820.png)